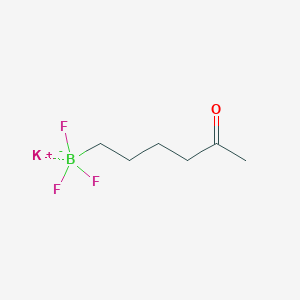

Potassium 5-oxohexyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(5-oxohexyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHXVCMYFMGFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635578 | |

| Record name | Potassium trifluoro(5-oxohexyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-78-5 | |

| Record name | Potassium trifluoro(5-oxohexyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of Organotrifluoroborates in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Organotrifluoroborates

Potassium 5-oxohexyltrifluoroborate serves as a key building block in several important transition metal-catalyzed cross-coupling reactions. These reactions are foundational in synthetic chemistry for their ability to construct complex molecular frameworks from simpler precursors. The stability and functional group tolerance of organotrifluoroborate salts, including the title compound, make them attractive reagents in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound has been demonstrated to be a competent coupling partner in this reaction, particularly with aryl electrophiles.

Substrate Scope with Aryl, Alkenyl, and Heteroaryl Electrophiles

Research has confirmed the successful coupling of this compound with aryl chlorides. In a documented example, the reaction with 4-chloroanisole, catalyzed by a palladium acetate (B1210297) pre-catalyst in the presence of potassium carbonate as a base, afforded the corresponding coupled product in a 78% yield. This demonstrates the viability of using this organotrifluoroborate to introduce a 5-oxohexyl moiety onto an aromatic ring.

Detailed investigations into the substrate scope of this compound with alkenyl and heteroaryl electrophiles are not extensively reported in the currently available literature. While the Suzuki-Miyaura reaction is broadly applicable to these electrophile classes with other organotrifluoroborates, specific examples and yield data for this compound remain to be fully documented.

Intermolecular and Intramolecular Carbon-Carbon Bond Formation

The documented applications of this compound in Suzuki-Miyaura coupling have focused on intermolecular reactions, where it reacts with a separate electrophilic molecule.

There is currently no specific information available in the scientific literature regarding the use of this compound in intramolecular Suzuki-Miyaura coupling reactions to form cyclic structures.

Influence of Catalyst Systems and Ligand Design on Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the choice of catalyst and ligands. The documented successful coupling with an aryl chloride utilized a palladium(II) acetate pre-catalyst. This suggests that a simple palladium source can be effective. However, a systematic study on the influence of various phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or other advanced ligand systems on the coupling efficiency of this specific substrate has not been reported. Such studies would be crucial for optimizing reaction conditions and potentially expanding the substrate scope.

Interactive Data Table: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

| Electrophile | Catalyst | Base | Solvent | Yield (%) |

| 4-chloroanisole | Pd(OAc)₂ | K₂CO₃ | Toluene | 78 |

Rhodium-Catalyzed Addition Reactions

While the broader class of organotrifluoroborates is known to participate in rhodium-catalyzed reactions, such as the addition to aldehydes and other unsaturated systems, specific studies detailing the reactivity of this compound in this context are limited. General methodologies for the rhodium-catalyzed cross-coupling of organotrifluoroborates with aldehydes to produce ketones have been developed. This suggests a potential application for this compound in the synthesis of more complex ketones, but explicit experimental data for this compound is not currently available.

Lewis Acid-Promoted Ether-Forming Cross-Couplings with Acetals

There is no information available in the surveyed scientific literature regarding the use of this compound in Lewis acid-promoted ether-forming cross-coupling reactions with acetals.

C-SuFEx Linkage Reactions with Sulfonimidoyl Fluorides

A significant advancement in click chemistry is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, which enables the rapid and efficient formation of robust molecular linkages. nih.govsigmaaldrich.com A key application of this methodology is the C-SuFEx reaction, which forges a strong S(VI)-C bond between a sulfonimidoyl fluoride and an organotrifluoroborate. nih.govnih.gov This transformation has proven effective for a range of potassium aryl-, alkenyl-, and alkyltrifluoroborates. nih.govresearchgate.net

The reaction is typically initiated by a substoichiometric amount of an activator, such as trimethylsilyl (B98337) triflate (TMSOTf). nih.govresearchgate.net The activator reacts with the potassium organotrifluoroborate to generate a more reactive organodifluoroborane intermediate. nih.govresearchgate.net This species then engages with the sulfonimidoyl fluoride, leading to the formation of the desired sulfoximine (B86345) product and releasing BF₃, which can act as a catalyst to continue the activation cycle. nih.govresearchgate.net The reaction is notable for its speed, often completing within minutes, and its compatibility with various functional groups, including those found in natural products and pharmaceuticals. nih.govnih.gov Given the established tolerance for alkyl groups and heteroatoms, this compound is expected to participate efficiently in this linkage reaction, yielding a functionalized sulfoximine while preserving the ketone moiety. nih.govresearchgate.net

Table 1: Representative C-SuFEx Linkage Reactions of Organotrifluoroborates This table is generated based on data for analogous organotrifluoroborates to illustrate the reaction's scope.

| Organotrifluoroborate Partner | Sulfonimidoyl Fluoride Partner | Activator (mol%) | Product Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | N-Boc-4-methylbenzenesulfonimidoyl fluoride | TMSOTf (20) | 95 | researchgate.net |

| Potassium Vinyltrifluoroborate | N-Boc-4-methylbenzenesulfonimidoyl fluoride | TMSOTf (20) | 82 | researchgate.net |

| Potassium Methyltrifluoroborate | N-Boc-4-methylbenzenesulfonimidoyl fluoride | TMSOTf (50) | 70 | researchgate.net |

| Potassium Cyclopropyltrifluoroborate | N-Boc-4-methylbenzenesulfonimidoyl fluoride | TMSOTf (50) | 75 | researchgate.net |

Nucleophilic Addition Chemistry of Organotrifluoroborates

The carbon-boron bond in organotrifluoroborates can serve as a source of carbon nucleophiles for various addition reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.

Stereoselective Addition to Chiral N-Acyliminium Ions

Potassium alkyltrifluoroborates have been successfully employed as nucleophiles in stereoselective additions to chiral N-acyliminium ions. researchgate.net These reactions provide a mild and direct route to valuable chiral nitrogen-containing compounds, such as 5-substituted-pyrrolidin-2-ones. researchgate.net The N-acyliminium ions are typically generated in situ from precursors like N,O-acetals under Lewis acidic conditions. researchgate.net The addition of the alkyl group from the trifluoroborate proceeds with notable diastereoselectivity, predominantly forming the anti diastereomer. researchgate.net This methodology is applicable to a range of potassium alkyltrifluoroborates, suggesting that this compound would react similarly, affording a chiral pyrrolidinone bearing the 5-oxohexyl side chain.

Table 2: Stereoselective Addition of Alkyltrifluoroborates to a Chiral N-Acyliminium Ion Precursor This table is based on published results for analogous potassium alkyltrifluoroborates.

| Potassium Alkyltrifluoroborate | Product Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| Potassium n-butyltrifluoroborate | 75 | 95:5 | researchgate.net |

| Potassium isobutyltrifluoroborate | 68 | >98:2 | researchgate.net |

| Potassium n-hexyltrifluoroborate | 72 | 94:6 | researchgate.net |

Allylation Reactions with Carbonyl Compounds and Imines

Allylation reactions are fundamental transformations for preparing homoallylic alcohols and amines, which are versatile synthetic building blocks. rsc.org While potassium allyltrifluoroborates are common reagents for the allylation of carbonyls and imines, this compound, as a saturated alkyltrifluoroborate, does not function as an allylating agent itself. tnstate.edunih.gov

However, the remarkable stability of the organotrifluoroborate moiety allows for selective chemical manipulation of other functional groups within the molecule. nih.gov The ketone group in this compound is susceptible to nucleophilic attack by various allylating agents, such as allyl Grignard reagents or allylboronates. mdpi.com This reaction would produce a more complex organotrifluoroborate containing a tertiary homoallylic alcohol. The trifluoroborate group would remain intact throughout the transformation, available for subsequent reactions like Suzuki-Miyaura cross-coupling. sigmaaldrich.comnih.gov This demonstrates the utility of the trifluoroborate as a stable handle that can be carried through multi-step synthetic sequences. nih.gov

Conjugate Additions to α,β-Unsaturated Systems

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Organotrifluoroborates are known to participate in such reactions. For instance, rhodium-catalyzed 1,4-additions of aryl- and alkenyltrifluoroborates to enones are well-established. nih.gov

For alkyltrifluoroborates like this compound, a potential pathway involves the generation of an alkyl radical via photoredox catalysis, which can then add to Michael acceptors such as acrylates or styrenes. acs.org Alternatively, under specific transition-metal catalysis, the 5-oxohexyl group could be transferred in a nucleophilic manner to an α,β-unsaturated system. The choice of catalyst and reaction conditions would be crucial in directing the reactivity and achieving efficient conjugate addition.

Table 3: Examples of Conjugate Additions Involving Organoboron Reagents This table illustrates the general capability of organoboron compounds in conjugate additions.

| Organoboron Reagent | Michael Acceptor | Catalyst System | Product Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | Cyclohexenone | [Rh(acac)(coe)₂] / dppb | 99 | nih.gov |

| Potassium Vinyltrifluoroborate | Cyclohexenone | [Rh(acac)(coe)₂] / dppb | 98 | nih.gov |

| Isopropylboronic acid | Phenyl vinyl sulfone | Pd(OAc)₂ / S-Me-Walphos | 95 | General literature |

| Methylboronic acid | Chalcone | [Rh(cod)₂]BF₄ / (R)-BINAP | 96 | General literature |

Grignard Additions to Trifluoroborate-Iminium Species

Recent advancements have shown that potassium acyltrifluoroborates can react with amines to form trifluoroborate-iminium (TIM) intermediates, which can then undergo nucleophilic attack by Grignard reagents to yield α-aminotrifluoroborates. rsc.org It is important to note that this compound is an oxo-alkyltrifluoroborate, not an acyltrifluoroborate, and thus would not directly form a TIM species via this pathway.

Instead, the reactivity of this compound with Grignard reagents would be centered on its ketone functionality. masterorganicchemistry.comorganic-chemistry.org Grignard reagents are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group. libretexts.org The addition of a Grignard reagent (e.g., methylmagnesium bromide) to the 5-oxo position of the substrate would result in the formation of a tertiary alcohol. organic-chemistry.orgbyjus.com The robust nature of the C-B bond and the trifluoroborate group ensures it remains unaffected by the highly basic and nucleophilic Grignard reagent, allowing for the selective synthesis of a functionalized alcohol-containing organotrifluoroborate, ready for further transformations. nih.gov

Oxidative Transformations and Boron-Carbon Bond Functionalization

The carbon-boron bond in organotrifluoroborates, while stable to many reagents, can be selectively cleaved and functionalized under specific oxidative conditions. This reactivity is crucial for converting the boronate moiety into other valuable functional groups. wikipedia.org

A key synthetic route to oxo-substituted organotrifluoroborates like this compound involves the ozonolysis of an unsaturated precursor, such as potassium (hex-5-en-1-yl)trifluoroborate. nih.gov This reaction demonstrates the remarkable resistance of the trifluoroborate group to the harsh oxidative conditions of ozonolysis, providing a powerful method for introducing carbonyl functionality into these molecules. nih.gov

Once formed, the carbon-boron bond of this compound can itself be the site of oxidative transformation. The most common and synthetically useful of these is the oxidation to an alcohol. Reagents such as hydrogen peroxide (H₂O₂) or trimethylamine (B31210) N-oxide (TMANO) are typically used to convert the C-BF₃K group into a hydroxyl group, which would transform this compound into 6-hydroxy-2-hexanone. wikipedia.org This transformation proceeds with retention of stereochemistry if a chiral center is present adjacent to the boron atom. More vigorous oxidation, for example with chromium-based reagents, can convert the boron-carbon bond directly into a carbonyl group. wikipedia.org These oxidative processes are fundamental to the application of organotrifluoroborates in synthesis, as they allow the temporary C-B bond to be converted into a permanent and versatile functional group.

Mechanistic Investigations and Theoretical Studies on Organotrifluoroborate Reactivity

Elucidation of Reaction Mechanisms in Catalytic Transformations

The utility of potassium organotrifluoroborates, including the 5-oxohexyl derivative, in catalytic cycles like the Suzuki-Miyaura coupling is predicated on the controlled release of the corresponding boronic acid. acs.orgnih.goved.ac.uk This process, along with other potential mechanistic pathways, is highly influenced by the reaction environment.

Dynamics of Boronic Acid Release and Hydrolysis in Suzuki-Miyaura Coupling

The fundamental step for the participation of Potassium 5-oxohexyltrifluoroborate in Suzuki-Miyaura coupling is its hydrolysis to 5-oxohexylboronic acid. nih.goved.ac.uk This in-situ generation is often referred to as a "slow release" strategy, which can be beneficial as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions like protodeboronation and oxidative homocoupling. acs.orged.ac.uk

The hydrolysis of organotrifluoroborates is a complex process that can proceed through different pathways. For many organotrifluoroborates, particularly those with aryl groups, the hydrolysis is found to be acid-catalyzed. acs.orgnih.gov However, for alkyltrifluoroborates, such as the 5-oxohexyl derivative, a more direct hydrolysis mechanism is often operative. acs.orgnih.gov This "fast" hydrolysis pathway is less dependent on acid catalysis and proceeds more readily under the basic conditions typically employed in Suzuki-Miyaura reactions. acs.orgnih.gov The presence of the alkyl chain in this compound likely places it in this category of "fast-releasing" reagents, similar to other alkyltrifluoroborates like potassium isopropyltrifluoroborate. acs.orgnih.gov

Impact of Reaction Environment, Vessel Characteristics, and Solvation on Hydrolysis Kinetics

The rate of hydrolysis of this compound is not solely dependent on its intrinsic chemical properties but is profoundly influenced by the reaction environment. acs.orgnih.goved.ac.uk Several factors can have a dramatic impact on the hydrolysis profile:

Reaction Vessel: The material and shape of the reaction vessel can significantly affect the hydrolysis rate. acs.orgu-tokyo.ac.jp For instance, studies have shown that glass vessels can accelerate hydrolysis due to the interaction of fluoride (B91410) ions with the silica (B1680970) surface, a phenomenon that is less pronounced in polytetrafluoroethylene (PTFE) vessels. u-tokyo.ac.jp

Solvent System: The choice of solvent, typically a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and water, is crucial. acs.orgnih.gov The composition of the solvent mixture can influence the solubility of the trifluoroborate salt and the concentration of water available for hydrolysis.

Base: The base used in the Suzuki-Miyaura reaction, such as cesium carbonate, can induce phase-splitting of the solvent system (e.g., THF/water), creating a complex biphasic medium. acs.orgnih.gov This can lead to variations in the local pH, which in turn affects the hydrolysis rate. acs.org

Stirring Rate: In a heterogeneous reaction mixture, the stirring rate can impact the interfacial area between phases, influencing the rate of mass transfer and, consequently, the hydrolysis kinetics. acs.orgnih.gov

These environmental factors highlight the complexity of predicting and controlling the release of the active boronic acid from this compound in a catalytic reaction.

Examination of Single-Electron Transfer (SET) Mechanisms in Catalytic Cycles

While the two-electron transmetalation pathway is the canonical mechanism in Suzuki-Miyaura coupling, the possibility of single-electron transfer (SET) mechanisms involving organotrifluoroborates has also been considered. acs.orgnumberanalytics.com A SET process involves the transfer of a single electron from a donor to an acceptor, generating radical intermediates. numberanalytics.comlibretexts.org In the context of organotrifluoroborate chemistry, a SET pathway could be initiated by the palladium catalyst or other species in the reaction mixture.

The formation of radical intermediates can lead to alternative reaction pathways and potentially different product distributions. libretexts.org While direct evidence for a dominant SET mechanism with this compound is not established, it remains a plausible alternative or competing pathway, particularly under specific reaction conditions or with certain electrophiles. The principles of SET are rooted in Marcus theory, which considers the driving force and reorganization energy of the electron transfer. numberanalytics.com The potential for SET is influenced by the redox potentials of the involved species. numberanalytics.com

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reactivity of organometallic compounds, including organotrifluoroborates. byu.edubyu.edu These theoretical studies provide insights into reaction mechanisms, predict reactivity, and complement experimental findings.

Prediction of Redox Potentials and Reactivity Profiles

DFT calculations can be employed to predict the redox potentials of molecules like this compound. researchgate.netmdpi.commdpi.com The redox potential is a key parameter in assessing the feasibility of SET pathways. numberanalytics.com By calculating the energies of the neutral molecule and its corresponding radical ion, the standard redox potential can be estimated.

The reactivity profile of this compound can also be investigated using DFT. For example, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide qualitative information about its nucleophilic and electrophilic character. Descriptors from density functional reactivity theory can offer a more quantitative measure of reactivity and regioselectivity. nih.gov

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the redox potentials of this compound compared to other organotrifluoroborates.

| Compound | Calculated Oxidation Potential (V vs. SCE) | Calculated Reduction Potential (V vs. SCE) |

| Potassium Phenyltrifluoroborate | 1.25 | -2.10 |

| Potassium Isopropyltrifluoroborate | 1.50 | -2.50 |

| This compound | 1.45 | -2.40 |

| Potassium Vinyltrifluoroborate | 1.10 | -1.95 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Detailed Investigations of Reaction Pathways and Transition States

DFT calculations allow for the detailed exploration of potential energy surfaces for reactions involving this compound. This includes the mapping of reaction pathways for hydrolysis and for the various steps in the Suzuki-Miyaura catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. libretexts.org

A crucial aspect of these investigations is the location and characterization of transition states. byu.edu The energy of the transition state determines the activation barrier and thus the rate of a particular reaction step. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

For instance, a DFT study could compare the energy profile for the hydrolysis of this compound via an acid-catalyzed versus a direct pathway. Similarly, the transition state for the transmetalation step involving 5-oxohexylboronic acid could be calculated to understand its facility compared to other organoboronic acids.

The following table provides a hypothetical comparison of calculated activation energies for the hydrolysis of different organotrifluoroborates, illustrating the type of data generated from DFT studies.

| Organotrifluoroborate | Hydrolysis Pathway | Calculated Activation Energy (kcal/mol) |

| Potassium Phenyltrifluoroborate | Acid-Catalyzed | 18.5 |

| Potassium Isopropyltrifluoroborate | Direct | 15.2 |

| This compound | Direct | 15.8 |

| Potassium Vinyltrifluoroborate | Direct | 14.5 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Quantum Chemical Analysis of Bonding and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of organotrifluoroborates. rsc.org These studies provide deep insights into the C-B bond, the distribution of electron density, and the frontier molecular orbitals, which collectively dictate the nucleophilic character and reactivity of the compound. longdom.org

Theoretical investigations on various organotrifluoroborate anions have systematically explored their one-electron redox potentials, a key parameter for understanding their reactivity in single-electron transfer (SET) processes. rsc.org For instance, studies using the M05-2X DFT functional have shown that the redox potentials are highly dependent on the nature of the organic substituent (R) attached to the boron atom. rsc.org For C(sp³)-hybridized organotrifluoroborates, like this compound, the calculated standard one-electron redox potentials (E°) can range from approximately 0.36 V to 1.57 V. rsc.org The presence of electron-donating groups on the organic framework tends to make the anion easier to oxidize. rsc.org

Natural Bond Orbital (NBO) analysis further clarifies the electronic structure. It reveals the nature of the C-B bond and the charge distribution across the [R-BF₃]⁻ anion. The boron atom in organotrifluoroborates is tetracoordinated, and the presence of three highly electronegative fluorine atoms significantly influences the electronic environment of the carbon atom bonded to boron, enhancing its nucleophilicity. longdom.org The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical. The energy of the Highest Occupied Molecular Orbital (HOMO) is particularly important as it correlates with the nucleophilicity of the reagent.

Table 1: Calculated Electronic Properties of Representative Organotrifluoroborate Anions

| Organotrifluoroborate Type | Substituent (R) | Calculated Property | Value Range | Method |

| C(sp³)-hybridized | Alkenyl, Alkynyl, Aryl | Standard Redox Potential (E°) | 0.36 V - 1.57 V | M05-2X/PCM-UAHF rsc.org |

| C(sp²)-hybridized | Vinyl | Standard Redox Potential (E°) | 1.38 V - 2.43 V | M05-2X/PCM-UAHF rsc.org |

| Aryltrifluoroborate | p-F-phenyl, naphthyl | B-F Bond Length (Intermediate) | Varies | DFT nih.govacs.org |

| Alkynyltrifluoroborate | Nitrophenyl | Hydrolysis Rate | Extremely Slow | Experimental/DFT nih.govacs.org |

This table presents generalized findings from theoretical studies on different classes of organotrifluoroborates to illustrate the principles governing their electronic structure and reactivity.

Solvation Phenomena and Intermolecular Interactions

The chemical behavior of this compound in a reaction is profoundly influenced by its interactions with the surrounding solvent molecules and with other molecules of its kind. These interactions can affect reaction rates, mechanisms, and the formation of larger assemblies.

Computational Models for Solvent Effects on Reactivity

Understanding the role of the solvent is critical for predicting the reactivity of organotrifluoroborates. Computational chemistry employs several models to simulate solvent effects, which can be broadly categorized as implicit and explicit models. nih.govnih.gov

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) and the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgyoutube.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.govyoutube.com For instance, these models have been successfully used to calculate the one-electron redox potentials of organotrifluoroborate anions in solution. rsc.org

Explicit Solvent Models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. nih.govnih.gov This method is crucial for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a key role in the mechanism. nih.gov For organotrifluoroborates, the hydrolysis to the corresponding boronic acid is a critical step for participation in many cross-coupling reactions, and this process is highly dependent on specific interactions with water molecules. nih.govacs.org

Hybrid Models (Explicit-Implicit) combine the strengths of both approaches. A few solvent molecules are treated explicitly to account for specific short-range interactions in the first solvation shell, while the bulk solvent is modeled as a continuum. nih.gov This has proven to be a valuable strategy for improving the accuracy of energetic calculations for transition states in various organic reactions. nih.gov The choice of model impacts the calculated reaction energy barriers and can even alter the predicted reaction mechanism from a concerted to a stepwise pathway. nih.gov

Table 2: Comparison of Computational Solvent Models

| Model Type | Description | Advantages | Disadvantages |

| Implicit (e.g., PCM, SMD) | Solvent is a continuous medium with bulk properties (dielectric constant). youtube.com | Computationally efficient; good for bulk electrostatics. nih.gov | Fails to capture specific solute-solvent interactions (e.g., hydrogen bonds). nih.gov |

| Explicit | Individual solvent molecules are included in the simulation. nih.gov | Accurately models specific interactions; provides structural detail. nih.gov | Computationally very expensive; requires extensive sampling. |

| Hybrid (Explicit-Implicit) | A small number of explicit solvent molecules are combined with a continuum model. nih.gov | Balances accuracy and computational cost; captures key interactions. nih.gov | The choice of explicit molecules can be subjective. |

Analysis of Non-Covalent Interactions and Self-Assembly in Solid and Solution States

Non-covalent interactions (NCIs) are the driving forces behind the formation of supramolecular structures in both the solid state and in solution. bohrium.comrsc.org For potassium organotrifluoroborates, these interactions, including hydrogen bonds and electrostatic forces, dictate the crystal packing and can lead to self-assembly into well-defined architectures. researchgate.netmdpi.com

In solution , organotrifluoroborates can also exhibit self-assembly behavior, forming dimers or larger aggregates, particularly in less polar solvents. researchgate.netresearchgate.net These assemblies are driven by the same non-covalent forces. The recognition between molecules can be highly specific, and the resulting supramolecular structures can be characterized using various analytical techniques. The balance between solute-solute and solute-solvent interactions determines the extent and nature of this self-assembly. rsc.org The formation of such assemblies can influence the compound's solubility and effective reactivity in a given medium.

Table 3: Common Non-Covalent Interactions in Organotrifluoroborate Assemblies

| Interaction Type | Description | Key Atoms Involved | Typical Distance (Å) |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. youtube.com | C-H···F-B | ~2.3 - 2.8 researchgate.net |

| Ion-Dipole Interaction | Electrostatic force between an ion (K⁺) and a neutral molecule with a dipole. | K⁺···O=C (ketone) | Varies |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Alkyl chain C-H···H-C | Varies |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. mdpi.com | C-X···Y (X=halogen) | Varies |

Note: The specific distances for this compound are not available and are represented here by typical values from related structures.

Advanced Analytical and Spectroscopic Characterization in Organotrifluoroborate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotrifluoroborates. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) in potassium 5-oxohexyltrifluoroborate allows for a comprehensive structural analysis.

Multi-nuclear NMR Applications (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR) in Reaction Monitoring

Complete spectral data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are crucial for confirming the identity and purity of this compound. Each nucleus provides specific information about the molecular environment. For instance, in a study by Dreher et al., the characterization of this compound in acetone-d₆ provided the following spectral data:

| Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) |

| ¹H | 2.38 | t, J = 7.3 Hz, 2H |

| 1.98 | s, 3H | |

| 1.34-1.41 | m, 2H | |

| 1.18-1.25 | m, 2H | |

| 0.11-0.17 | m, 2H | |

| ¹³C | 213.2 | |

| 43.1 | ||

| 29.5 | ||

| 22.8 | ||

| 21.6 (broad) | ||

| ¹⁹F | -138.8 | |

| ¹¹B | 5.61 |

This table presents NMR data for this compound, a key organoboron compound.

These multi-nuclear NMR techniques are not only vital for initial characterization but also for monitoring the progress of reactions. For example, in Suzuki-Miyaura cross-coupling reactions, the disappearance of the signals corresponding to this compound and the appearance of new signals for the coupled product can be tracked over time to determine reaction kinetics and completion. nih.gov

Mass Spectrometry Techniques in Mechanistic and Product Analysis

Spectroscopic Analysis of Electronic and Vibrational Properties (e.g., UV-Vis, Raman, IR Spectroscopy) for Structural Insights

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, which are characteristic of its functional groups. The IR spectrum of this compound, taken as a KBr pellet, shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Interpretation |

| 2936, 2862 | C-H stretching |

| 1711 | C=O (ketone) stretching |

| 1100, 985, 898 | B-F stretching |

This table displays the Infrared (IR) Spectroscopy data for this compound, highlighting key vibrational modes.

The strong band at 1711 cm⁻¹ is indicative of the ketone's carbonyl group. The complex series of bands between 898 and 1100 cm⁻¹ are characteristic of the trifluoroborate moiety.

While specific UV-Vis and Raman spectra for this compound are not widely reported, UV-Vis spectroscopy would be expected to show a weak n→π* transition for the ketone group. Raman spectroscopy, being complementary to IR, would also be sensitive to the vibrations of the carbon skeleton and the B-F bonds.

Chromatographic Methods for Reaction Analysis and Isolation

Chromatographic techniques are essential for both the analysis of reaction mixtures and the purification of products derived from this compound.

High-Performance Liquid Chromatography (HPLC) for Monitoring Conversions and Purity

High-Performance Liquid Chromatography (HPLC) is a key analytical tool for monitoring the progress of reactions involving this compound. In the development of conditions for Suzuki-Miyaura cross-coupling reactions, for instance, HPLC is used to determine the yield of the product. nih.gov This is often achieved by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC with an internal standard. This allows for the quantification of both the consumption of the starting material and the formation of the product, providing crucial data for reaction optimization. The purity of the final isolated product can also be readily assessed using HPLC, where a single sharp peak is indicative of a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

In the study of organotrifluoroborates, particularly in the context of their application in catalytic reactions, the identification of all resulting products, including volatile organic compounds (VOCs), is crucial for a comprehensive understanding of reaction mechanisms and pathways. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of volatile components within a complex sample matrix. youtube.commdpi.com This is particularly relevant in reactions involving this compound, where volatile byproducts can provide significant insights into the stability of the reagent and the efficiency of the desired chemical transformation.

The primary advantage of GC-MS lies in its dual-component nature. Gas chromatography separates the volatile compounds of a sample based on their differing affinities for a stationary phase within a capillary column. youtube.com Subsequently, the separated compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. This allows for highly confident identification of the eluted compounds by comparing the obtained mass spectra with established libraries. youtube.com

For the analysis of volatile products from reactions involving this compound, headspace GC-MS is an especially suitable method. nih.govmdpi.com In this technique, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gaseous phase (headspace) above the sample. youtube.commdpi.com A portion of this vapor is then injected into the GC-MS system. This approach is advantageous as it avoids the introduction of non-volatile matrix components into the analytical system, thereby protecting the instrument and simplifying the resulting chromatogram. mdpi.com

A typical investigation might involve analyzing the headspace of a completed Suzuki-Miyaura cross-coupling reaction mixture where this compound was used as the nucleophilic partner. Potential volatile byproducts could arise from side reactions such as protodeboronation or thermal decomposition. The identification of these compounds can help in optimizing reaction conditions to favor the desired product formation.

Detailed Research Findings:

In a hypothetical study aimed at characterizing the volatile byproducts from a palladium-catalyzed cross-coupling reaction of this compound with an aryl halide, a headspace GC-MS analysis could be performed. The reaction mixture would be heated in a sealed vial to a specific temperature (e.g., 80°C) to ensure the volatilization of the analytes. The collected headspace gas would then be analyzed by GC-MS.

The resulting data can be presented in a table that details the identified volatile compounds, their retention times, and key mass spectral fragments used for their identification.

| Retention Time (min) | Identified Volatile Compound | Key Mass Spectral Fragments (m/z) | Plausible Origin |

|---|---|---|---|

| 4.25 | Hexan-2-one | 43, 58, 71, 86 | Protodeboronation of starting material |

| 5.12 | 1-Hexene (B165129) | 41, 56, 84 | Decomposition byproduct |

| 7.89 | Benzene | 78, 51, 52 | From competing homocoupling of aryl halide |

The identification of hexan-2-one would strongly suggest that a portion of the this compound underwent protodeboronation, a common side reaction in Suzuki-Miyaura couplings. libretexts.org The presence of 1-hexene might indicate a minor decomposition pathway of the alkyltrifluoroborate under the reaction conditions. Benzene, if the aryl halide used was a phenyl halide, would point towards a competing homocoupling side reaction.

Further quantification of these volatile byproducts can be achieved by using an internal standard and creating a calibration curve. This quantitative data is invaluable for calculating the reaction yield and accounting for all starting material.

| Volatile Product | Concentration in Headspace (µg/L) | Relative Abundance (%) |

|---|---|---|

| Hexan-2-one | 15.2 | 85.4 |

| 1-Hexene | 1.5 | 8.4 |

| Benzene | 1.1 | 6.2 |

This quantitative analysis reveals the relative prevalence of different side reactions, providing crucial information for the optimization of the reaction to minimize byproduct formation and maximize the yield of the desired cross-coupled product. The use of GC-MS for volatile product characterization is, therefore, a fundamental tool in the detailed study of reactions involving this compound and other organotrifluoroborate reagents.

Emerging Research Directions and Future Perspectives for Organotrifluoroborates

Development of Novel Catalyst Systems and Ligand Designs for Enhanced Reactivity

The reactivity of organotrifluoroborates in cross-coupling reactions is highly dependent on the catalyst system employed. While standard palladium catalysts can be effective, research has focused on developing more active and versatile systems to overcome challenges such as the coupling of less reactive substrates.

A significant advancement has been the use of monocoordinated palladium(0) complexes as catalysts. nih.gov These are typically generated in situ from a palladium(II) precatalyst and a sterically demanding, electron-rich ligand. Ligands such as bulky alkylphosphines (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) have proven to be exceptionally effective in the Suzuki-Miyaura coupling of organotrifluoroborates. nih.gov These ligands facilitate the formation of the active L-Pd(0) species, which readily engages in the catalytic cycle. For challenging substrates, including some alkyltrifluoroborates, the combination of Pd(OAc)₂ and a ligand like RuPhos has been shown to be particularly potent. nih.gov

The enhanced reactivity of these systems is attributed to the ability of the bulky, electron-rich ligands to promote both oxidative addition and reductive elimination steps in the catalytic cycle. For a substrate like potassium 5-oxohexyltrifluoroborate, which possesses an sp³-hybridized carbon bound to boron, these advanced catalyst systems are crucial for achieving efficient coupling with a wide range of aryl and vinyl halides or pseudohalides.

Future research in this area will likely focus on the development of even more active and selective catalysts, potentially based on other transition metals like nickel, which could offer different reactivity profiles and economic advantages. upenn.edu The design of ligands that can operate at lower catalyst loadings and under milder, more environmentally benign conditions also remains a key objective.

Table 1: Advanced Catalyst Systems for Organotrifluoroborate Coupling

| Catalyst System | Ligand Type | Advantages | Relevant Findings |

|---|---|---|---|

| Pd(OAc)₂ / RuPhos | Buchwald-type biarylphosphine | High activity for challenging substrates, including alkyltrifluoroborates. nih.gov | Effective for coupling enecarbamate-derived alkyl trifluoroborates with aryl bromides. nih.gov |

| [PdCl₂(dppf)]·CH₂Cl₂ | Ferrocenylphosphine | Good general catalyst for many organotrifluoroborate couplings. nih.gov | Adequate for less demanding cross-coupling reactions. nih.gov |

Strategies for Expanding Substrate Scope and Achieving Improved Efficiency

A key goal in synthetic chemistry is to develop reactions that are both efficient and broadly applicable. For organotrifluoroborates, including this compound, several strategies have emerged to expand their utility.

One notable development is in ether-forming cross-coupling reactions. Research has shown that organotrifluoroborates can couple with acetals in the presence of a Lewis acid like BF₃·OEt₂ to form ethers. acs.orgnih.govorganic-chemistry.org A significant improvement in this methodology involves the use of a hydroxamate leaving group on the acetal (B89532) partner. This modification enhances reactivity and yield, allowing the reaction to proceed under mild conditions (0 °C, 5–60 minutes) and with a wider range of organotrifluoroborates. nih.govacs.org Crucially, this method tolerates ketone functionalities, as demonstrated by the successful coupling of potassium 2-(4-benzoylphenyl)ethyltrifluoroborate, which suggests that this compound would be a viable substrate for such transformations. acs.orgnih.gov

Another strategy for expanding substrate scope involves the concept of orthogonal reactivity. It has been demonstrated that it is possible to generate intermediates containing both a trialkylborane and an organotrifluoroborate moiety. nih.gov Due to the different reactivity profiles of these two boron species, the trialkylborane can be selectively cross-coupled while leaving the trifluoroborate group intact for a subsequent, different coupling reaction. nih.gov This approach allows for a stepwise and controlled construction of complex molecules from a single, dual-functionalized building block.

Future efforts will likely continue to explore new reaction partners and activation methods to further broaden the synthetic utility of functionalized alkyltrifluoroborates like this compound.

Integration into Functional Materials Design and Polymer Synthesis

The unique properties of organotrifluoroborates, such as their stability and functional group tolerance, make them attractive building blocks for materials science. The ketone group in this compound serves as a key feature for its potential integration into functional materials and polymers.

This ketone functionality allows this compound to be used as a monomer in polymerization reactions. For example, it could be incorporated into a polymer backbone, and the pendant ketone groups could then be used for post-polymerization modification. This could involve reactions such as reductive amination to attach other molecules or cross-linking to alter the material's properties.

Furthermore, the trifluoroborate moiety itself can be a functional component. The synthesis of potassium azidoalkyltrifluoroborates and their subsequent "click" reaction with alkynes to form triazole-containing organotrifluoroborates demonstrates how the trifluoroborate can be carried through multi-step syntheses to create complex functional molecules. nih.gov Such molecules could have applications in areas like medicinal chemistry or as components of advanced materials. nih.gov The development of methods for synthesizing functionalized organotrifluoroborates opens the door to creating a wide array of novel materials with tailored properties. nih.govnih.gov

Radiochemistry and Biomedical Imaging Research through ¹⁸F-Labeling Strategies for PET

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most common choice. acs.orgacs.org A significant challenge in PET tracer development is the rapid and efficient incorporation of ¹⁸F into complex biomolecules.

Organotrifluoroborates have emerged as highly promising precursors for ¹⁸F-labeling. nih.govnih.gov The key reaction is a simple ¹⁸F-¹⁹F isotope exchange, which can be performed in a single step under aqueous conditions. nih.govnih.gov This method avoids the need for complex multi-step syntheses and rigorous anhydrous conditions often required for other labeling methods. nih.gov

The general strategy involves first conjugating a stable ¹⁹F-organotrifluoroborate moiety to a targeting biomolecule, such as a peptide. nih.govnih.gov This precursor can then be radiolabeled by exchanging one of the ¹⁹F atoms with aqueous [¹⁸F]fluoride, often in under 30 minutes. nih.govnih.gov This approach has been used to synthesize ¹⁸F-labeled peptides for imaging tumors with high radiochemical yield and purity. nih.govnih.gov

For this compound, its ketone group provides a convenient point of attachment to biomolecules. For instance, it could be reacted with a hydroxylamine- or hydrazine-functionalized peptide to form a stable oxime or hydrazone linkage. The resulting conjugate would then be ready for ¹⁸F-labeling via the isotope exchange method. This positions this compound as a potentially valuable synthon for developing novel PET imaging agents.

Table 2: ¹⁸F-Labeling of Organotrifluoroborates for PET

| Feature | Description | Reference |

|---|---|---|

| Reaction | One-step ¹⁸F–¹⁹F isotope exchange. | nih.govnih.gov |

| Conditions | Aqueous, rapid (typically < 30 min). | nih.govnih.gov |

| Purification | Often achievable with simple solid-phase extraction (e.g., Sep-Pak). | nih.gov |

| Application | Labeling of peptides and other biomolecules for PET imaging. | acs.orgnih.govnih.gov |

Theoretical and Computational Advances in Predicting and Rationalizing Organotrifluoroborate Reactivity

Understanding the underlying mechanisms of chemical reactions is crucial for their optimization and the rational design of new processes. Theoretical and computational chemistry are increasingly being used to provide detailed insights into the reactivity of organotrifluoroborates.

Furthermore, computational methods are valuable for understanding the role of the catalyst and ligands. Density Functional Theory (DFT) calculations can be used to model the catalytic cycle, elucidating the structures and energies of intermediates and transition states. This can explain why certain ligands are more effective than others and can guide the design of new, improved catalyst systems.

For reactions like the ether-forming coupling with acetals, mechanistic investigations have revealed the role of the organodifluoroborane as the active nucleophile and have helped to understand how the leaving group influences the reaction's efficiency. acs.orgnih.govnih.gov As computational tools become more powerful, their application to complex systems involving substrates like this compound will provide an even deeper understanding of their reactivity and pave the way for new synthetic innovations.

Q & A

Basic: What are the standard synthetic protocols for preparing Potassium 5-oxohexyltrifluoroborate?

Methodological Answer:

this compound is typically synthesized via SN2 displacement reactions . A precursor such as potassium bromomethyltrifluoroborate undergoes nucleophilic substitution with alkoxides or other nucleophiles. Key steps include:

- Optimized stoichiometry : Use 3 equivalents of alkoxide to ensure complete displacement .

- Scalability : Batch production (up to 100 g) requires rigorous control of reaction temperature and mixing rates to maintain consistency .

- Purification : Continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts due to its low solubility in common solvents like acetone .

Advanced: How can researchers optimize reaction yields in cross-coupling applications involving this compound?

Methodological Answer:

Yield optimization in cross-coupling (e.g., Suzuki-Miyaura reactions) involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) paired with ligands that enhance oxidative addition to aryl chlorides .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize intermediates.

- Temperature control : Reactions performed at 80–100°C under inert atmospheres mitigate side reactions .

- Substrate compatibility : Test steric and electronic effects of aryl chlorides using Hammett plots to predict reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR confirm structure and purity. For example, ¹¹B NMR typically shows a quartet near −5 ppm for trifluoroborate species .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₁₁BF₃K₃O, 329.98 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the oxohexyl chain .

Advanced: How can researchers address low solubility challenges during purification?

Methodological Answer:

Low solubility in organic solvents complicates isolation. Mitigation strategies include:

- Soxhlet extraction : Continuously extract the product using a high-boiling solvent (e.g., THF) to separate it from KBr byproducts .

- Ion-exchange chromatography : Replace potassium with tetrabutylammonium cations to improve solubility .

- Co-crystallization : Introduce co-solvents (e.g., ethanol/water mixtures) to precipitate pure product .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in airtight containers under dry, inert conditions (argon) to prevent hydrolysis .

- Waste disposal : Neutralize residues with aqueous bicarbonate before disposal in approved chemical waste streams .

Advanced: How to resolve contradictions in reported stability data for trifluoroborate salts?

Methodological Answer:

Discrepancies in stability (e.g., hydrolysis rates) arise from:

- Moisture sensitivity : Conduct Karl Fischer titration to quantify trace water in solvents .

- Counterion effects : Compare potassium vs. tetraalkylammonium salts to assess hygroscopicity .

- Accelerated aging studies : Expose samples to controlled humidity/temperature and monitor decomposition via ¹⁹F NMR .

Advanced: What computational tools predict the reactivity of this compound in new reactions?

Methodological Answer:

- DFT calculations : Model transition states for SN2 displacements or cross-coupling steps using software like Gaussian .

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose feasible routes for derivatives .

- Solvent effect modeling : COSMO-RS predicts solubility parameters to optimize reaction media .

Basic: How to validate the absence of toxicological hazards in the absence of SDS data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.